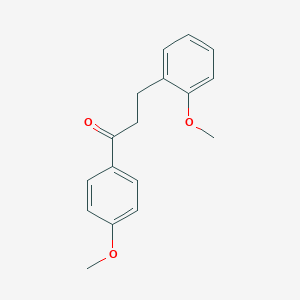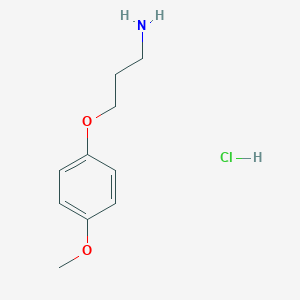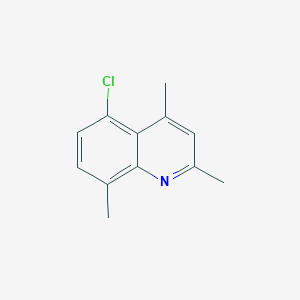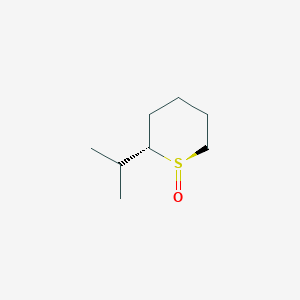
(1R,2S)-2-Propan-2-ylthiane 1-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,2S)-2-Propan-2-ylthiane 1-oxide is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is also known as tert-butylthiane oxide and has the molecular formula C6H12OS. It is a chiral molecule with one stereogenic center, which means that it exists in two enantiomeric forms. In
Mecanismo De Acción
The mechanism of action of (1R,2S)-2-Propan-2-ylthiane 1-oxide is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. Studies have shown that this compound can interact with proteins and enzymes involved in cellular processes, such as DNA replication, protein synthesis, and cell division. In addition, (1R,2S)-2-Propan-2-ylthiane 1-oxide has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2, which is involved in the production of inflammatory mediators.
Efectos Bioquímicos Y Fisiológicos
(1R,2S)-2-Propan-2-ylthiane 1-oxide has been shown to have several biochemical and physiological effects in vitro and in vivo. Studies have shown that this compound can induce apoptosis, inhibit cell proliferation, and modulate the immune response. In addition, (1R,2S)-2-Propan-2-ylthiane 1-oxide has been shown to have antioxidant and anti-inflammatory properties, which may contribute to its potential therapeutic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using (1R,2S)-2-Propan-2-ylthiane 1-oxide in lab experiments is its chiral nature, which makes it useful in asymmetric synthesis and catalysis. In addition, this compound has shown potential therapeutic effects in various diseases, which makes it a promising candidate for drug development. However, the limitations of using (1R,2S)-2-Propan-2-ylthiane 1-oxide in lab experiments include its complex synthesis method and the need for pure enantiomers, which can be time-consuming and expensive.
Direcciones Futuras
There are several future directions for the research on (1R,2S)-2-Propan-2-ylthiane 1-oxide. One area of interest is the development of new synthesis methods that are more efficient and cost-effective. In addition, further studies are needed to elucidate the mechanism of action of this compound and its potential therapeutic effects in various diseases. Furthermore, the use of (1R,2S)-2-Propan-2-ylthiane 1-oxide as a chiral auxiliary and ligand in asymmetric synthesis and catalysis can be further explored to develop new chiral compounds with potential applications in various fields.
Métodos De Síntesis
The synthesis of (1R,2S)-2-Propan-2-ylthiane 1-oxide is a complex process that involves several steps. The most common method of synthesis is the oxidation of tert-butylthiane with hydrogen peroxide in the presence of a catalyst. This reaction yields (1R,2S)-2-Propan-2-ylthiane 1-oxide as a racemic mixture of both enantiomers. However, several methods have been developed to obtain the pure enantiomers of this compound.
Aplicaciones Científicas De Investigación
(1R,2S)-2-Propan-2-ylthiane 1-oxide has been extensively studied in various scientific fields, including organic chemistry, biochemistry, and pharmacology. It has been used as a chiral auxiliary in asymmetric synthesis, as a ligand in asymmetric catalysis, and as a precursor for the synthesis of other chiral compounds. In addition, this compound has shown potential therapeutic effects in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders.
Propiedades
Número CAS |
108306-87-2 |
|---|---|
Nombre del producto |
(1R,2S)-2-Propan-2-ylthiane 1-oxide |
Fórmula molecular |
C8H16OS |
Peso molecular |
160.28 g/mol |
Nombre IUPAC |
(1R,2S)-2-propan-2-ylthiane 1-oxide |
InChI |
InChI=1S/C8H16OS/c1-7(2)8-5-3-4-6-10(8)9/h7-8H,3-6H2,1-2H3/t8-,10+/m0/s1 |
Clave InChI |
BBJYOJCDSKHXAB-WCBMZHEXSA-N |
SMILES isomérico |
CC(C)[C@@H]1CCCC[S@]1=O |
SMILES |
CC(C)C1CCCCS1=O |
SMILES canónico |
CC(C)C1CCCCS1=O |
Sinónimos |
2H-Thiopyran,tetrahydro-2-(1-methylethyl)-,1-oxide,trans-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



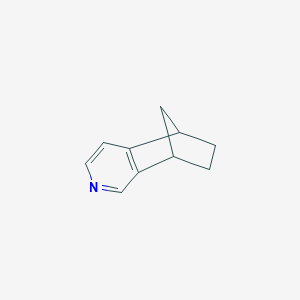

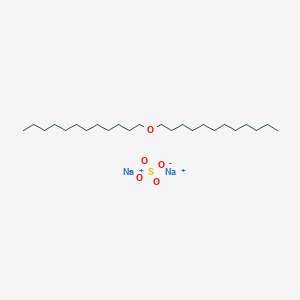
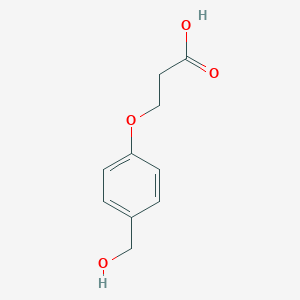
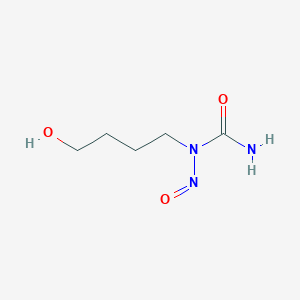
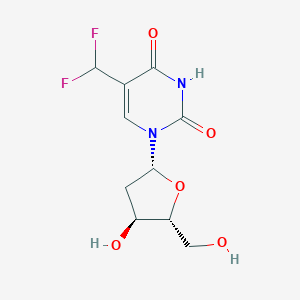
![(2S)-5-amino-2-[[(2S)-1-[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13,16-dibenzyl-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carbonyl]amino]pentanoic acid](/img/structure/B10123.png)
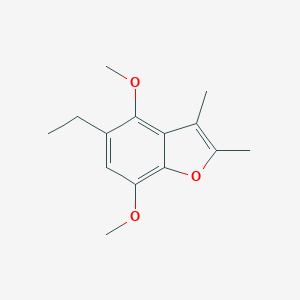
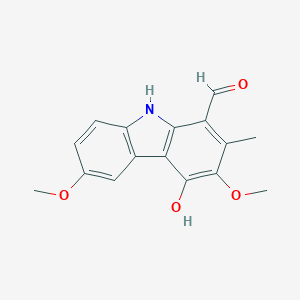
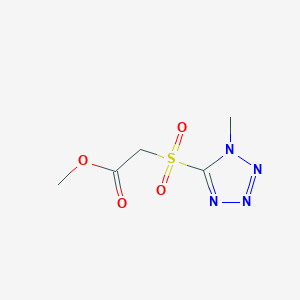
![3-[1-(3-Phenylpropyl)piperidin-3-yl]phenol](/img/structure/B10133.png)
